5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole
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Overview
Description
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is an organic compound with the molecular formula C12H13NO3S. It is characterized by the presence of an isoxazole ring, a phenyl group, and an ethylsulfonylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of phenyl-substituted reagents in a substitution reaction.
Addition of the Ethylsulfonylmethyl Group: This is usually done through a sulfonylation reaction, where an ethylsulfonyl chloride is reacted with the isoxazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Methylsulfonyl)methyl]-3-phenylisoxazole
- 5-[(Propylsulfonyl)methyl]-3-phenylisoxazole
- 5-[(Butylsulfonyl)methyl]-3-phenylisoxazole
Uniqueness
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is unique due to the specific length and properties of the ethylsulfonyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl, propyl, and butyl analogs .
Properties
IUPAC Name |
5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTRPFPCLZINOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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